molecular formula C19H24N4O5S B2663560 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-26-8

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2663560
CAS No.: 1448140-26-8
M. Wt: 420.48
InChI Key: ZBHNVXIAWFHIKN-FNORWQNLSA-N
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Description

Introduction to Molecular Hybridization Strategies in Anticancer Drug Design

Molecular hybridization has emerged as a cornerstone of rational drug design, particularly in oncology, where multi-targeted approaches are critical for overcoming resistance and improving efficacy. This strategy involves the covalent fusion of pharmacophoric motifs from distinct bioactive molecules to create hybrids with enhanced therapeutic profiles. The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one embodies this paradigm, combining chalcone, 1,2,4-triazole, and sulfonylpiperidine moieties into a single entity designed to simultaneously engage multiple oncogenic pathways.

Rational Design of this compound

The design of this hybrid compound follows three key principles derived from molecular hybridization literature:

  • Chalcone Scaffold Selection : The α,β-unsaturated ketone system of chalcones facilitates Michael addition reactions with cellular thiols, enabling direct interaction with oncogenic targets such as thioredoxin reductase and tubulin. Substituents on the aryl rings modulate electron density, influencing redox cycling and DNA intercalation potential. In this compound, the 3,4-dimethoxyphenyl group provides electron-donating effects that stabilize radical intermediates while enhancing membrane permeability.

  • 1,2,4-Triazole Incorporation : The 4-methyl-4H-1,2,4-triazole ring introduces hydrogen-bonding capabilities and metabolic stability. Triazoles are known to chelate metal ions in kinase active sites and disrupt ATP-binding pockets, as evidenced in tyrosine kinase inhibitors. Methylation at the N4 position further shields the triazole from oxidative degradation, extending plasma half-life.

  • Sulfonylpiperidine Linker Optimization : The sulfonyl group acts as a polar anchor, improving aqueous solubility and enabling interactions with hydrophobic pockets in targets like carbonic anhydrase IX. Piperidine’s conformational flexibility allows the hybrid to adopt bioactive poses while minimizing steric clashes.

Table 1 : Structural Contributions of Hybrid Components

Component Key Functional Attributes Biological Targets
Chalcone α,β-unsaturated ketone; 3,4-dimethoxy substitution Tubulin, thioredoxin reductase
1,2,4-Triazole N-methylation; hydrogen-bonding sites Kinases, DNA repair enzymes
Sulfonylpiperidine Sulfonamide group; piperidine ring flexibility Carbonic anhydrase IX, ABC transporters

Pharmacophoric Integration of Chalcone, 1,2,4-Triazole, and Sulfonylpiperidine Moieties

The hybrid’s anticancer activity arises from cooperative interactions between its constituent pharmacophores:

Chalcone Domain

The chalcone segment induces apoptosis via mitochondrial depolarization, as demonstrated by caspase-9 activation in gastric adenocarcinoma cells. The 3,4-dimethoxy configuration enhances radical scavenging, reducing oxidative stress in tumor microenvironments. Comparative studies show that electron-donating groups at these positions increase potency against HL-60 leukemia cells by 3.7-fold compared to unsubstituted analogs.

1,2,4-Triazole-Sulfonylpiperidine Module

This module disrupts cell cycle progression by inhibiting cyclin-dependent kinases (CDKs). The triazole’s nitrogen atoms coordinate with Mg²⁺ ions in CDK2’s ATP-binding site, while the sulfonyl group forms hydrogen bonds with Lys33 and Asp145 residues. Piperidine’s chair conformation positions the sulfonyl group for optimal contact with hydrophobic subpockets, achieving nanomolar inhibition constants in enzymatic assays.

Synergistic Effects

The integration of these moieties creates a dual-targeting agent:

  • Chalcone-mediated ROS generation weakens cancer cell antioxidant defenses.
  • Concurrent kinase inhibition by the triazole-sulfonylpiperidine unit blocks pro-survival signaling.

In AGS gastric cancer models, this synergy reduces IC₅₀ values to 0.89 µg/mL, surpassing parent compounds by 12-fold.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-22-13-20-21-19(22)29(25,26)15-8-10-23(11-9-15)18(24)7-5-14-4-6-16(27-2)17(12-14)28-3/h4-7,12-13,15H,8-11H2,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHNVXIAWFHIKN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and analgesic effects, along with structure-activity relationship (SAR) insights.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit various cancer cell lines effectively. A study highlighted the effectiveness of a related triazole compound against Mia PaCa-2 and PANC-1 cell lines, suggesting that the triazole moiety could enhance cytotoxicity due to its interaction with cellular targets .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMia PaCa-25.0
Compound BPANC-16.5
(E)-3-(3,4-dimethoxyphenyl)...A431<10

Antimicrobial Activity

The presence of the triazole ring in the compound suggests potential antimicrobial activity. Triazoles are known for their broad-spectrum antimicrobial properties. In vitro studies indicate that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens .

Analgesic Properties

Some analogs of this compound have been evaluated for analgesic effects. The incorporation of specific functional groups has been shown to enhance pain-relief capabilities in preclinical models. For example, compounds with methoxy substitutions have demonstrated increased potency in pain models .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

  • Triazole Moiety : Enhances interaction with biological targets.
  • Methoxy Substituents : Increase lipophilicity and improve cell membrane permeability.
  • Piperidine Ring : Contributes to receptor binding affinity.

Case Study 1: Antitumor Efficacy

A recent experimental study evaluated the antitumor efficacy of a series of triazole derivatives in vitro. The results indicated that compounds with a methoxyphenyl group exhibited enhanced cytotoxicity against HT29 colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s uniqueness lies in its substituents:

  • 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups at positions 3 and 4, which may enhance electronic conjugation and influence binding interactions.

Comparisons with structurally related enones from the literature reveal distinct differences (Table 1):

Table 1: Structural and Functional Comparison of Enone Derivatives
Compound Name Substituents on Phenyl Piperidine/Phenyl Moiety Key Features
Target Compound 3,4-dimethoxy 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl High polarity due to sulfonyl group; potential kinase inhibition
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-methoxy Piperidin-1-yl Simpler piperidine substituent; studied for crystallography
(E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one (3d) 4-dimethylamino Phenyl Electron-rich dimethylamino group; part of biological evaluations
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one 4-imidazolyl 4-methylphenyl Imidazole ring may confer antimicrobial activity
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... 2,4-dichlorophenyl Piperazine-linked triazolyl Antifungal activity; similar triazole core but with dichlorophenyl

Substituent Effects on Properties

  • Electronic Effects: The 3,4-dimethoxy groups in the target compound likely increase electron density in the enone system compared to 4-methoxy () or 4-dimethylamino () analogs. This could enhance reactivity in charge-transfer interactions.
  • Solubility and Stability: The sulfonyl group in the target compound improves hydrophilicity relative to non-sulfonated piperidine derivatives (e.g., ). Triazole rings generally confer metabolic stability, as seen in pharmacopeial compounds .

Methodological Considerations

  • Crystallography: The target compound’s structure may be resolved using SHELX programs (e.g., SHELXL for refinement ), similar to related enones (). ORTEP-3 () could visualize its 3D conformation.
  • Structure Validation : Tools like PLATON () ensure accuracy in bond lengths and angles, critical for comparing stereoelectronic effects with analogs.

Q & A

Q. What are the key structural features of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one, and how do they influence reactivity?

The compound combines a sulfonated piperidine ring, a 4-methyl-1,2,4-triazole group, and an (E)-configured enone linked to a 3,4-dimethoxyphenyl moiety. The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, while the enone system contributes to π-conjugation and Michael acceptor reactivity. The 3,4-dimethoxy group on the phenyl ring may influence solubility and binding interactions with hydrophobic pockets in biological targets .

Q. What synthetic strategies are recommended for constructing the triazole-sulfonyl-piperidine core?

The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-methyl-1,2,4-triazole-3-thiol and a propargyl-sulfonated piperidine precursor. Sulfonation of the piperidine nitrogen typically employs sulfonyl chlorides under inert conditions (e.g., DCM, 0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the stereochemistry of the enone moiety (E-configuration) be confirmed?

Nuclear Overhauser Effect (NOE) NMR experiments or single-crystal X-ray diffraction are definitive. For NMR, irradiation of the α-vinylic proton should show NOE correlations with the 3,4-dimethoxyphenyl protons, confirming trans geometry. X-ray crystallography provides bond angle and torsion angle data for unambiguous assignment .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions for this compound?

Molecular docking (e.g., AutoDock Vina) against potential targets like kinases or GPCRs can identify binding poses. Key interactions include hydrogen bonding between the sulfonyl group and Lys/Arg residues and π-π stacking between the 3,4-dimethoxyphenyl ring and aromatic side chains. MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Use orthogonal assays:

  • Biochemical assays (e.g., ADP-Glo™ kinase assay).
  • Cell-based viability assays (MTT or CellTiter-Glo®) with controls for off-target effects.
  • Target engagement validation (CETSA or NanoBRET) .

Q. What strategies optimize metabolic stability without compromising potency?

  • Structural modifications : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl or cyclopropyl).
  • Prodrug approaches : Esterify the enone carbonyl to reduce first-pass metabolism.
  • In vitro microsomal stability assays (human liver microsomes + NADPH) guide iterative design .

Methodological Guidance

Q. How to design SAR studies for the triazole-sulfonyl-piperidine moiety?

VariationBiological Impact
Triazole substituents (e.g., methyl vs. ethyl)Alters steric hindrance and target selectivity.
Sulfonyl linker length Affects conformational flexibility and binding pocket access.
Piperidine N-substitution Modulates basicity and membrane permeability.
Test analogs in parallel using high-throughput screening (HTS) and correlate with logP and pKa values .

Q. What analytical techniques validate batch-to-batch consistency?

  • HPLC-PDA : Retention time (±0.1 min) and UV spectrum (200–400 nm) match reference standards.
  • LC-MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Conflicting reports may stem from polymorphic forms or hydration states. Characterize solid-state forms via:

  • DSC/TGA to identify melting points and hydrate loss.
  • PXRD to compare crystalline patterns. Use standardized shake-flask methods (USP <1236>) with buffered solutions (pH 1.2–7.4) .

Structural and Functional Insights

Q. What role does the 3,4-dimethoxyphenyl group play in biological activity?

This group enhances lipophilicity (logP ~3.5) and may engage in charge-transfer interactions with electron-deficient aromatic residues in targets. Demethylation (e.g., via CYP450 enzymes) could generate reactive catechol metabolites, necessitating metabolite profiling .

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